

An In-depth Technical Guide to the Physicochemical Properties of Dichloroisothiazole Compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dichloroisothiazole-3-carboxylic acid

Cat. No.: B143227

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroisothiazole compounds are a class of heterocyclic molecules that have garnered significant attention in the fields of medicinal chemistry and drug development. Their unique structural features, conferred by the isothiazole ring system chlorinated at various positions, give rise to a diverse range of physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of dichloroisothiazole derivatives, detailed experimental protocols for their synthesis and analysis, and an exploration of their mechanisms of action, particularly in the context of drug development.

Physicochemical Properties

The physicochemical properties of dichloroisothiazole compounds are crucial determinants of their pharmacokinetic and pharmacodynamic profiles. These properties, including melting point, boiling point, density, and solubility, influence their absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as their interaction with biological targets. The following tables summarize the available quantitative data for several key dichloroisothiazole derivatives.

Table 1: Physicochemical Properties of Dichloroisothiazole Carboxylic Acids

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)
3,4-Dichloroisothiazole-5-carboxylic acid	18480-53-0	C ₄ HCl ₂ NO ₂ S	198.03	175-177[1]	205.9 at 760 mmHg[1]	1.824[1]
4,5-Dichloroisothiazole-3-carboxylic acid	131947-13-2	C ₄ HCl ₂ NO ₂ S	198.03	Not Available	Not Available	Not Available

Table 2: Physicochemical Properties of Other Dichloroisothiazole Derivatives

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Physical Form
4,5-Dichloro-2-methyl-4-isothiazolin-3-one	26542-23-4	C ₄ H ₃ Cl ₂ NOS	184.04	Not Available	Not Available
3-Chloro-1,2-benzisothiazole	7716-66-7	C ₇ H ₄ ClINS	169.63	Not Available	Not Available
4,5-Dichloro-2-octyl-4-isothiazolin-3-one	64359-81-5	C ₁₁ H ₁₇ Cl ₂ NO ₂ S	282.23	Not Available	Crystals from hexane

Experimental Protocols

Synthesis of Dichloroisothiazole Derivatives

1. Synthesis of 4,5-Dichloro-2-octyl-isothiazolone

This protocol describes the synthesis of 4,5-Dichloro-2-octyl-isothiazolone from N,N'-dimethyl-3,3'-dithiodipropionamide.

- Materials: N,N'-dimethyl-3,3'-dithiodipropionamide, Ethyl acetate, Thionyl chloride, Chlorine gas.
- Procedure:
 - In a 500 mL four-neck flask equipped with a thermometer and a stirrer, add 200 g of ethyl acetate and 23.6 g (0.1 mol) of N,N'-dimethyl-3,3'-dithiodipropionamide.
 - Stir the mixture and maintain the reaction temperature at 15°C.
 - Add 1.8 g (15.1 mmol) of thionyl chloride to the flask and continue stirring for 10 minutes.
 - Introduce 21.3 g (0.3 mol) of chlorine gas into the reaction system.
 - Stir the mixture for 5 hours.
 - Obtain 27.1 g of 4,5-Dichloro-2-octyl-isothiazolone by filtration and separation. The yield is approximately 84.9%.[\[2\]](#)

2. Synthesis of 3,4-Dichloroisothiazole-5-Carboxylic Acid

This protocol outlines the synthesis of 3,4-dichloroisothiazole-5-carboxylic acid, a key intermediate for various derivatives.

- Materials: 3,4-dichloro-5-cyanoisothiazole, Methanol, 45% Sodium hydroxide solution, Concentrated hydrochloric acid.
- Procedure:
 - Place 42.4 g of crude 3,4-dichloro-5-cyanoisothiazole in a 500 mL round-bottomed flask.

- Add 100 mL of methanol and 30 g of 45% sodium hydroxide solution.
- Stir the reaction mixture at 40°C for 2 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
- Remove the residual methanol by concentration under reduced pressure.
- Adjust the pH of the solution to 3 with concentrated hydrochloric acid.
- Collect the precipitate by filtration and wash with cold water to yield 17.6 g of white solid 3,4-dichloroisothiazole-5-carboxylic acid.[3]

Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of dichloroisothiazole compounds.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire the ^1H NMR spectrum. For 4,5-dichloroisothiazole derivatives, the protons on substituents will give characteristic signals. For example, in 3-substituted 4,5-dichloroisothiazoles, the chemical shifts of protons at the tertiary carbon atoms of pyran and pyridine systems are observed in the range of δ 4.91–5.50 ppm. Dihydropyridine NH group signals are observed at δ 6.24–6.49 ppm.[4]
- ^{13}C NMR Spectroscopy:
 - Acquire the ^{13}C NMR spectrum. The presence of the 4,5-dichloroisothiazole fragment can be confirmed by the characteristic signals of the quaternary carbon atoms in the δ 101.8–115.5, 118.1–123.3, and 146.2–149.1 ppm regions.[4] For **4,5-dichloroisothiazole-3-carboxylic acid**, the ^{13}C NMR spectrum is also available for comparison.[5]

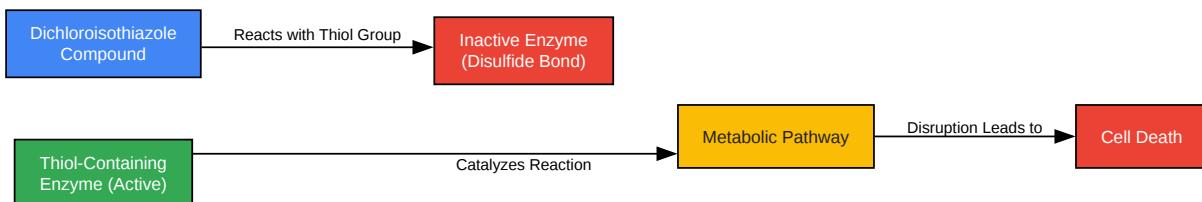
2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- **Sample Preparation:** Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film. For solution-state IR, dissolve the compound in a suitable solvent that has minimal absorption in the region of interest (e.g., CCl_4 , CS_2).
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Interpretation:** Analyze the spectrum for characteristic absorption bands. For example, a carboxylic acid derivative will show a broad O-H stretch around 3000 cm^{-1} and a strong C=O stretch around 1700 cm^{-1} . The C-Cl stretching vibrations typically appear in the fingerprint region below 800 cm^{-1} .

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.

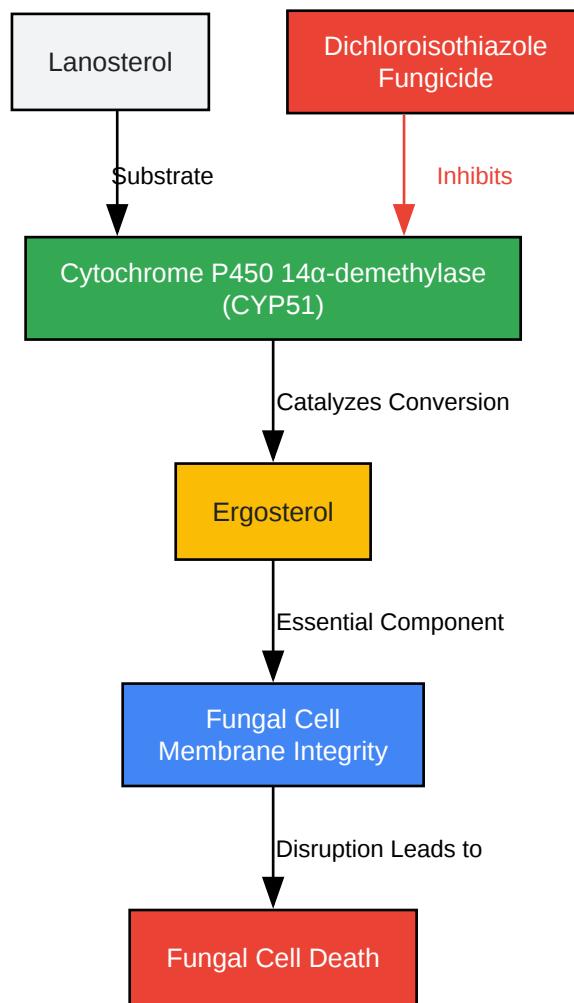

- **Ionization Method:** Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile molecules.
- **Analysis:**
 - Determine the molecular weight from the molecular ion peak (M^+).
 - Analyze the fragmentation pattern. Dichloroisothiazole derivatives often show characteristic losses of chlorine atoms, the isothiazole ring, and fragments from the substituent groups. The isotopic pattern of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will result in characteristic $\text{M}+2$ and $\text{M}+4$ peaks for dichlorinated compounds.

Mechanism of Action and Signaling Pathways

Dichloroisothiazole derivatives exhibit a range of biological activities, with their fungicidal and biocidal properties being particularly well-studied. The mechanism of action often involves the inhibition of crucial cellular processes in the target organisms.

Inhibition of Thiol-Containing Enzymes

A primary mechanism of action for isothiazolinone biocides is the inhibition of enzymes that contain thiol (-SH) groups at their active sites.^[6] The electrophilic sulfur atom of the isothiazolinone ring reacts with the nucleophilic thiol group, leading to the formation of a disulfide bond and inactivation of the enzyme. This disrupts vital metabolic pathways, such as those involving dehydrogenase enzymes, leading to a rapid inhibition of growth and metabolism, followed by irreversible cell damage and death.^{[7][8][9]}

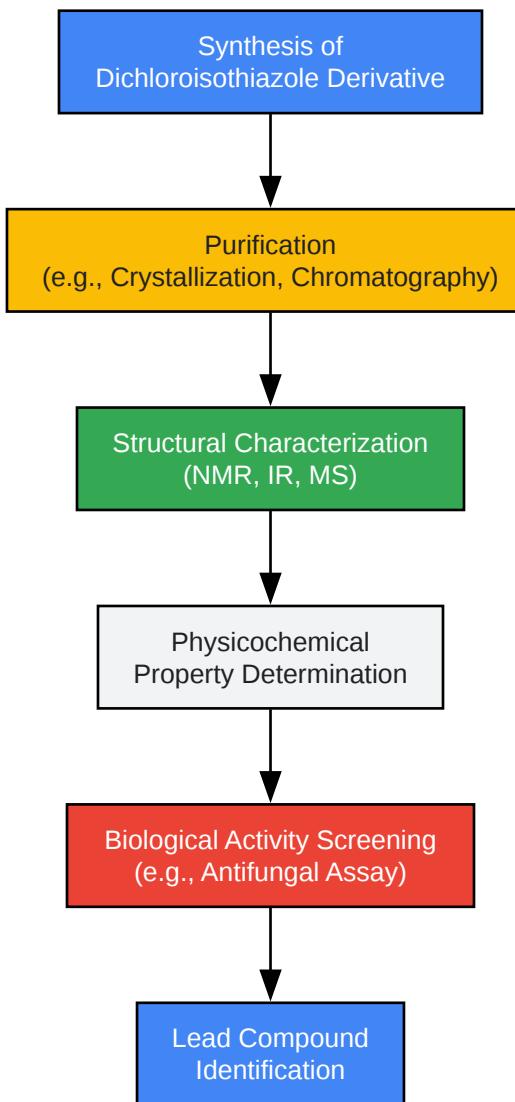


[Click to download full resolution via product page](#)

Caption: Inhibition of thiol-containing enzymes by dichloroisothiazole compounds.

Inhibition of Fungal Ergosterol Biosynthesis

Many dichloroisothiazole-based fungicides target the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, they inhibit the enzyme cytochrome P450 14 α -demethylase (CYP51).^{[10][11]} This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, which disrupts membrane integrity and function, ultimately leading to fungal cell death.



[Click to download full resolution via product page](#)

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Synthesis to Biological Evaluation

The development of novel dichloroisothiazole-based therapeutic agents follows a structured workflow, from initial synthesis to biological characterization.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for dichloroisothiazole drug discovery.

Conclusion

Dichloroisothiazole compounds represent a versatile scaffold for the development of new therapeutic agents, particularly in the area of antifungal and antimicrobial research. A thorough understanding of their physicochemical properties is paramount for optimizing their drug-like characteristics. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of these compounds. Furthermore, elucidating their mechanisms of action, such as the inhibition of essential enzymes and biosynthetic pathways, provides a rational basis for the design of more potent and selective drug candidates.

Continued research into this fascinating class of heterocyclic compounds holds significant promise for addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemnet.com]
- 2. 4,5-Dichloro-2-octyl-isothiazolone synthesis - chemicalbook [chemicalbook.com]
- 3. 3,4-DICHLOROISOTHIAZOLE-5-CARBOXYLIC ACID | 18480-53-0 [chemicalbook.com]
- 4. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]
- 5. 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isothiazolinone - Wikipedia [en.wikipedia.org]
- 7. onepetro.org [onepetro.org]
- 8. researchgate.net [researchgate.net]
- 9. content.ampp.org [content.ampp.org]
- 10. Sterol 14 α -Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of Dichloroisothiazole Compounds]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143227#physicochemical-properties-of-dichloroisothiazole-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com